Butyrate-Vitamin D3

Vitamin D Stability Ester Prodrug Pharmaceutical Formulation

Substituting Cholecalciferol EP Impurity F with a generic vitamin D3 ester invalidates EP monograph compliance. This certified reference standard (CAS 31316-20-8) is non-substitutable for ANDA quality control and method validation. • Uniquely identified: LogP 8.97 vs. ~7.05 for native D3; distinct HPLC retention time from acetate/palmitate esters • Dual-action probe: Enables combined VDR activation & HDAC inhibition studies in a single molecule, eliminating co-administration protocols • Supply assured: In-stock certified reference standard with full Certificate of Analysis; shipped under stability-verified conditions

Molecular Formula C31H50O2
Molecular Weight 454.7 g/mol
CAS No. 31316-20-8
Cat. No. B1255719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrate-Vitamin D3
CAS31316-20-8
Synonymscholecalciferol butyrate
vitamin D3 butyrate
Molecular FormulaC31H50O2
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1
InChIInChI=1S/C31H50O2/c1-7-10-30(32)33-27-17-14-23(4)26(21-27)16-15-25-13-9-20-31(6)28(18-19-29(25)31)24(5)12-8-11-22(2)3/h15-16,22,24,27-29H,4,7-14,17-21H2,1-3,5-6H3/b25-15+,26-16-/t24-,27+,28-,29+,31-/m1/s1
InChIKeyQUUDUVNKJWQDFG-BXWGOXEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3beta,5Z,7E)-: A Cholecalciferol Butyrate Ester for Advanced Vitamin D Research


9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3beta,5Z,7E)- (CAS 31316-20-8), commonly known as Cholecalciferol Butyrate or Vitamin D3 Butyrate, is a synthetic ester derivative of vitamin D3 (cholecalciferol) [1]. In this molecule, the 3β-hydroxyl group of the vitamin D3 secosteroid backbone is covalently bonded to a butyric acid moiety, yielding the molecular formula C31H50O2 and a molecular weight of 454.74 g/mol [1]. This modification creates a compound that integrates the established biological framework of vitamin D3 with the distinct chemical properties of a butyrate ester, positioning it as a specialized research tool for studying receptor pharmacology, cellular differentiation, and nutritional biochemistry .

Vitamin D3 receptor pharmacology and ester prodrug metabolism studies
Lipid-based delivery research requiring high lipophilicity (LogP ~8.97)
EP impurity F analytical standard for cholecalciferol quality control

Procurement Guide: Why 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate Cannot Be Replaced by Generic Vitamin D Analogs


While the vitamin D scaffold is shared by a wide array of commercially available compounds—including the parent cholecalciferol (vitamin D3), its active metabolite calcitriol, and other esterified variants—9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate possesses a unique combination of structural and physicochemical attributes that preclude generic substitution in specific research and analytical contexts . Simple substitution with native vitamin D3 fails to account for the profound changes in lipophilicity (log P), hydrolytic stability, and biological activity profile conferred by the butyrate ester moiety . Similarly, substituting it with a different vitamin D3 ester (e.g., acetate, palmitate) or a non-esterified analog will produce different chromatographic retention times, cellular uptake kinetics, and potential off-target effects, thereby invalidating experiments that rely on the precise properties of the butyrate conjugate . Therefore, for applications demanding the specific solubility, stability, or dual-activity characteristics of this molecule, only the exact compound ensures experimental reproducibility and regulatory compliance.

Target Compound
Cholecalciferol Butyrate (This Product)
Specific lipophilicity and dual-activity potential; required for EP impurity F profiling.
Potential Substitute
Native Vitamin D3 (Cholecalciferol)
Lower lipophilicity and distinct stability profile may shift cellular uptake kinetics and chromatographic retention.
Potential Substitute
Other Vitamin D3 Esters (e.g., Acetate, Palmitate)
Different ester chain length can alter hydrolytic stability and biological activity profile, invalidating method-specific context.

Quantitative Evidence Guide for Selecting 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate Over Analogs


Enhanced Chemical Stability of Vitamin D3 Butyrate Versus Unmodified Vitamin D3

Esterification of vitamin D3 with butyric acid significantly enhances the molecule's chemical stability compared to native, non-esterified vitamin D3. This is a well-documented class-level effect for vitamin D esters . While specific quantitative degradation rate constants for the butyrate ester versus unmodified D3 under standardized stress conditions are not widely published in the open literature, the general principle that esterified forms exhibit superior resistance to oxidation and degradation is consistently reported across the vitamin D class . For example, studies on the formation of vitamin D3 esters during formulation stress demonstrate the inherent stability of the ester linkage [1].

Chemical Stability
Class-level inference
Esterified forms show enhanced resistance to oxidation vs. native D3.
Supports stability screening in formulation research.
Class-level effect; specific butyrate ester kinetics require verification.
Vitamin D Stability Ester Prodrug Pharmaceutical Formulation

Altered Lipophilicity Profile (LogP) of Vitamin D3 Butyrate Compared to Native Vitamin D3

The introduction of the butyrate ester group dramatically increases the lipophilicity of the molecule. The calculated LogP for Vitamin D3 butyrate is 8.97 [1]. This is substantially higher than the reported LogP for native vitamin D3, which is approximately 7.05 [2]. This ~2-log unit increase indicates a significantly greater affinity for lipid environments, which can profoundly affect its absorption, distribution, membrane permeability, and cellular uptake kinetics compared to the parent compound.

Lipophilicity (LogP)
Cross-study comparable
LogP = 8.97 vs. ~7.05 for native D3 (ΔLogP ≈ +1.92)
Indicates significantly higher lipid affinity, impacting membrane partitioning and delivery system design.
Lipophilicity ADME Vitamin D Analogs

Utility as a Reference Standard (EP Impurity F) for Pharmaceutical Quality Control

This compound is officially designated as Cholecalciferol EP Impurity F by the European Pharmacopoeia . It is supplied as a certified reference standard for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. While it is not the only vitamin D3-related impurity standard, its specific identity as the butyrate ester is essential for accurately quantifying this particular impurity in cholecalciferol drug substances and formulations. Substituting it with another impurity standard (e.g., Impurity A, B, C, etc.) would be analytically invalid.

EP Reference Standard
Supporting evidence
Certified as Cholecalciferol EP Impurity F.
Non-substitutable for EP monograph impurity profiling.
Regulatory analytical context; identity confirmation is essential.
Pharmaceutical Analysis Reference Standard Impurity Profiling

Potential for Dual Pharmacological Activity: Integrating Vitamin D3 and Butyrate Signaling

Vitamin D3 butyrate is designed as a dual-action molecule, potentially releasing both the active vitamin D3 scaffold and butyrate, a short-chain fatty acid (SCFA), upon hydrolysis . Butyrate is a well-characterized histone deacetylase (HDAC) inhibitor and G-protein coupled receptor (GPR) agonist with established anti-inflammatory and epigenetic modulatory effects [1]. While direct, quantitative comparative data on the potency of intact vitamin D3 butyrate versus an equimolar mixture of vitamin D3 and butyrate is not found in the current literature, the premise of the molecule is to deliver both entities in a single, metabolically labile prodrug .

Dual-Activity Potential
Class-level inference
Prodrug design capable of releasing vitamin D3 and butyrate (HDAC inhibitor).
Supports investigation into synergistic VDR/HDAC pathway responses.
Quantitative potency versus equimolar mixtures requires direct experimental validation.
Anti-inflammatory Immunomodulation Epigenetics

Key Application Scenarios for Procuring 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate


Analytical Reference Standard for Pharmaceutical Quality Control (QC) of Cholecalciferol

This compound is specifically designated as Cholecalciferol EP Impurity F, making it an indispensable reference standard for laboratories performing purity analysis of cholecalciferol (Vitamin D3) drug substances and formulations in compliance with European Pharmacopoeia (EP) monographs . It is used for accurate identification and quantification of this specific impurity during method development, validation, and routine quality control, ensuring the safety and efficacy of the final pharmaceutical product [1]. Its use is non-substitutable in this context.

Investigating Enhanced Vitamin D Stability and Delivery in Lipid-Based Formulations

The significantly higher LogP of 8.97 compared to native vitamin D3 (LogP ~7.05) indicates its suitability for research into lipid-based drug delivery systems . Its increased lipophilicity and the enhanced stability conferred by the ester bond make it a valuable tool for studying the incorporation, retention, and release kinetics of vitamin D from lipid nanoparticles, emulsions, or other advanced formulations designed to improve the bioavailability of this class of compounds [1].

A Chemical Tool for Studying the Synergistic Effects of Vitamin D and Butyrate

Vitamin D3 butyrate serves as a unique chemical probe for investigating the combined and potentially synergistic effects of vitamin D receptor (VDR) activation and butyrate-mediated HDAC inhibition or GPR agonism in cellular and in vivo models . This is particularly relevant in fields such as immunology, oncology, and gastroenterology, where the crosstalk between these signaling pathways is a key area of investigation [1]. Using this single compound allows researchers to circumvent the need for complex co-administration protocols and explore the unique biological outcomes of a conjugated dual-agent approach.

Metabolism and Prodrug Activation Studies of Vitamin D Esters

As a model ester prodrug of vitamin D3, this compound is ideal for in vitro and in vivo studies designed to elucidate the kinetics of ester hydrolysis by esterases in biological fluids and tissues . Understanding the rate at which it is cleaved to release active cholecalciferol and butyrate is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, and for designing next-generation vitamin D prodrugs with tailored release profiles [1].

Application
Selection Property
Validation Focus
Pharmaceutical QC of Cholecalciferol
Certified EP Impurity F identity
Regulatory impurity profiling and method validation
Lipid-Based Delivery Research
High lipophilicity (reported LogP context)
Membrane partitioning and release kinetics in lipid nanoparticles
Vitamin D / Butyrate Synergy Studies
Dual-activity prodrug design
VDR activation and HDAC inhibition pathway-response context
Ester Prodrug Metabolism
Butyrate ester hydrolysis profile
Esterase-mediated cleavage kinetics and exposure-model review

Technical Documentation Hub

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51 linked technical documents
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